molecular formula C9H15N3S B13341938 5-(Pyrimidin-2-ylthio)pentan-1-amine

5-(Pyrimidin-2-ylthio)pentan-1-amine

Cat. No.: B13341938
M. Wt: 197.30 g/mol
InChI Key: ZGIMYDPBWMEFRB-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-ylthio)pentan-1-amine is a chemical compound with the molecular formula C9H15N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-2-ylthio)pentan-1-amine typically involves the reaction of pyrimidine-2-thiol with 5-bromopentan-1-amine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-2-ylthio)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the amine group.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidine derivatives or amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

5-(Pyrimidin-2-ylthio)pentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-2-ylthio)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the pyrimidine ring can form interactions with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyrimidin-2-ylthio)pentanoic acid
  • 5-(Pyrimidin-2-ylthio)pentan-1-ol
  • 5-(Pyrimidin-2-ylthio)pentan-1-thiol

Uniqueness

5-(Pyrimidin-2-ylthio)pentan-1-amine is unique due to the presence of both the pyrimidine ring and the amine group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

5-pyrimidin-2-ylsulfanylpentan-1-amine

InChI

InChI=1S/C9H15N3S/c10-5-2-1-3-8-13-9-11-6-4-7-12-9/h4,6-7H,1-3,5,8,10H2

InChI Key

ZGIMYDPBWMEFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCCCCCN

Origin of Product

United States

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